molecular formula C11H15NO3 B13158185 5-Methoxy-2-(propylamino)benzoic acid

5-Methoxy-2-(propylamino)benzoic acid

Cat. No.: B13158185
M. Wt: 209.24 g/mol
InChI Key: DWQAAZGHNMUGMM-UHFFFAOYSA-N
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Description

5-Methoxy-2-(propylamino)benzoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is a derivative of benzoic acid, featuring a methoxy group at the 5-position and a propylamino group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(propylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 5-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with propyl bromide to form the propylamino derivative.

    Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(propylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(propylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(methylamino)benzoic acid
  • 5-Methoxy-2-(ethylamino)benzoic acid
  • 5-Methoxy-2-(butylamino)benzoic acid

Uniqueness

5-Methoxy-2-(propylamino)benzoic acid is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-methoxy-2-(propylamino)benzoic acid

InChI

InChI=1S/C11H15NO3/c1-3-6-12-10-5-4-8(15-2)7-9(10)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14)

InChI Key

DWQAAZGHNMUGMM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)OC)C(=O)O

Origin of Product

United States

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